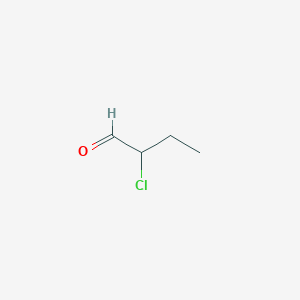
2-Chlorobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobutanal, also known as sec-butyl chloride, is a compound with the molecular formula C4H7ClO . It has an average mass of 106.551 Da and a monoisotopic mass of 106.018539 Da .
Molecular Structure Analysis
This compound has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aldehyde . The 3D structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound is a colorless, volatile liquid at room temperature that is not miscible in water . It has a molecular weight of 106.551 Da .Applications De Recherche Scientifique
Environmental Degradation and Toxicity
- Studies on chlorinated organic pollutants, like 2-chlorophenol, have investigated their cytotoxic and genotoxic effects on plant cells, highlighting the environmental impact of such compounds. This research contributes to understanding the ecological consequences of chlorinated compounds in ecosystems (Küçük & Liman, 2018).
- Research on the degradation of chloroaniline derivatives in water by advanced oxidation processes, such as ozonation and radiolysis, provides insights into methods for removing toxic chlorinated compounds from wastewater, thereby reducing their environmental footprint (Winarno & Getoff, 2002).
Pharmaceutical Applications and Biological Effects
- Chlorobutanol, a compound similar to 2-Chlorobutanal, has been studied for its inhibitory effects on voltage-gated sodium channels in brain tissue, demonstrating its potential use as a pharmaceutical preservative and its analgesic properties (Kracke & Landrum, 2011).
Analytical and Forensic Applications
- Advanced screening procedures for basic drugs in biological samples have utilized chlorinated solvents for extraction, indicating the role of chlorinated compounds in analytical toxicology and forensic science (Foerster, Hatchett, & Garriott, 1978).
Safety and Hazards
2-Chlorobutanal is highly flammable and may be corrosive to metals . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Non-sparking tools and explosion-proof electrical/ventilating/lighting equipment should be used. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Mécanisme D'action
Target of Action
It’s structurally similar compound, chlorobutanol, is known to interact with cell membranes .
Mode of Action
Chlorobutanol, a related compound, disrupts the lipid structure of the cell membrane and increases cell permeability, leading to cell lysis . It’s plausible that 2-Chlorobutanal may have a similar mode of action due to its structural similarity.
Biochemical Pathways
Biochemical pathways generally involve catabolic reactions that break down larger molecules into smaller ones, and anabolic reactions that synthesize larger biomolecules from smaller ones
Pharmacokinetics
Chlorobutanol, a structurally similar compound, has a long terminal half-life of 37 days, which limits its use as a sedative due to the considerable accumulation that will occur following multiple dosing .
Result of Action
Chlorobutanol, a structurally similar compound, induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its boiling point varies depending on what kind of halide is attached and where it is attached . Despite its polarity, this compound is only slightly soluble in water due to the hydrocarbon chain it’s attached to, making it soluble in nonpolar-organic solvents .
Propriétés
IUPAC Name |
2-chlorobutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGXJYSPQYRCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2924362.png)
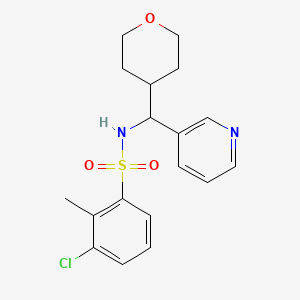
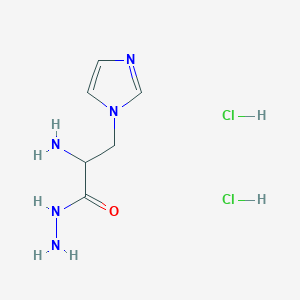
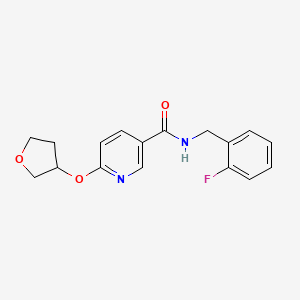
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)
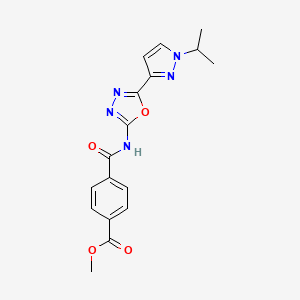
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)
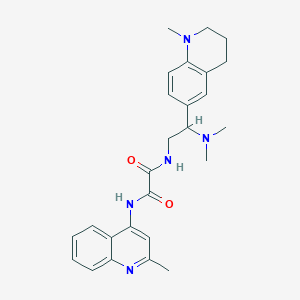
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)
